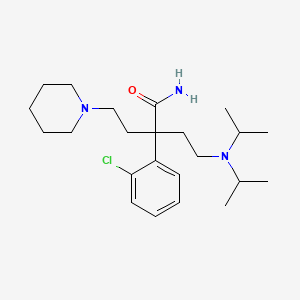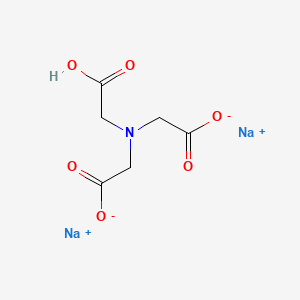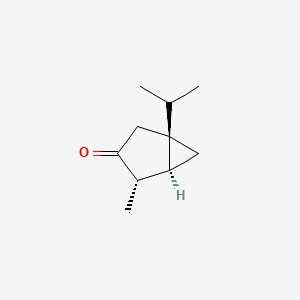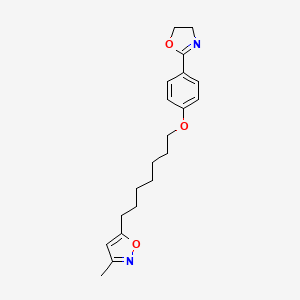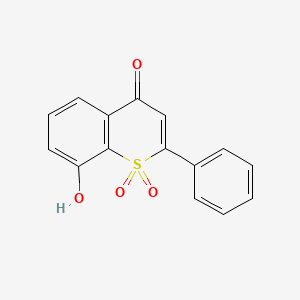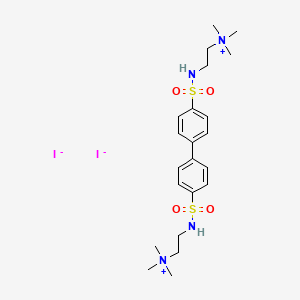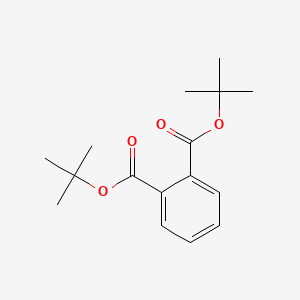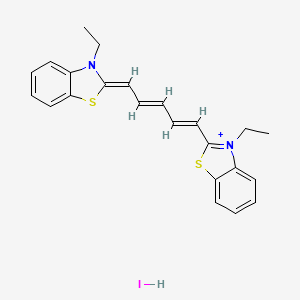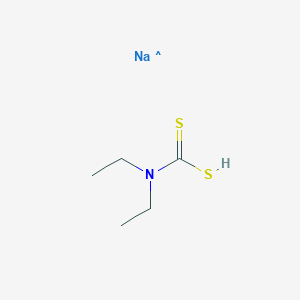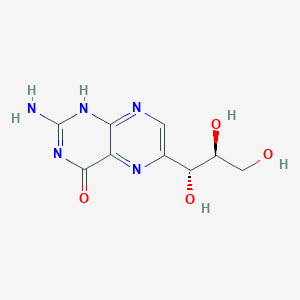
D-(+)-Neopterin
Vue d'ensemble
Description
D-(+)-Neopterin is a pteridine derivative that is produced by human cells in response to immunological stimulation. It is a biomarker of immune system activation and has been studied extensively in recent years. It is a small molecule with a molecular weight of 246.3 g/mol, and it is soluble in water. Its chemical structure is C12H16N4O4. D-(+)-Neopterin is synthesized from guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase I. It is a precursor for the synthesis of the neurotransmitter serotonin, and it is known to play a role in the regulation of immune system function.
Applications De Recherche Scientifique
Immunological Marker in Psychiatric Disorders
D-(+)-Neopterin, a biopterin precursor released by macrophages, is an important immunological marker in psychiatric disorders. It has been associated with cell-mediated immunity and its levels are influenced by glucocorticoids, which can suppress cell-mediated immunity and consequently decrease neopterin levels. This property has been explored in the context of obsessive-compulsive disorder and depression, with findings suggesting its role in differentiating biological subtypes within psychiatric conditions (Kuloğlu et al., 2007).
Cognitive Enhancement Properties
Neopterin has been identified as having cognitive enhancement properties. Studies indicate that it facilitates aversive memory acquisition, potentially by inducing an antioxidant/anti-inflammatory state and facilitating the generation of long-term potentiation in the hippocampus. This highlights neopterin's role in cognitive processes and its potential therapeutic application in memory-related disorders (Ghisoni et al., 2016).
Immune System Activation and Monitoring
Neopterin is a valuable biomarker for the activation of cell-mediated immunity, often used in clinical settings for prognostic indication in malignant diseases, monitoring of chronic infections, and early indications of complications in allograft recipients. Its production by human monocytes/macrophages upon stimulation by interferon-γ makes it a critical marker in various disease states, providing insights into the immune response and potential therapeutic targets (Hamerlinck, 1999).
Role in Ischemia-Reperfusion Injury
D-(+)-Neopterin has demonstrated efficacy as a protective agent against ischemia-reperfusion injury. Its potential in reducing the damaging effects of active oxygen species involved in such injuries makes it a candidate for therapeutic intervention in conditions characterized by ischemic damage (Icho et al., 1995).
Mécanisme D'action
Target of Action
D-(+)-Neopterin is a pteridine derivative that is present in body fluids . Its primary targets are the cells of the immune system. Elevated levels of D-(+)-Neopterin result from immune system activation, malignant disease, allograft rejection, and viral infections . It also serves as a precursor in the biosynthesis of biopterin .
Mode of Action
It is known that it is synthesized by macrophages when stimulated by interferon gamma (inf-γ) . It is regarded as a macrophage stimulation indicator, marker of cellular immune activation, and T helper 1 (Th1) type 1 immune response .
Biochemical Pathways
D-(+)-Neopterin is involved in several biochemical pathways. It is a part of the pterine biosynthesis metabolic pathway . It is also associated with several diseases such as DOPA-Responsive Dystonia, Hyperphenylalaniemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, Hyperphenylalaninemia due to 6-Pyruvoyltetrahydropterin Synthase Deficiency (ptps), Hyperphenylalaninemia due to DHPR-Deficiency, Segawa Syndrome, and Sepiapterin Reductase Deficiency .
Pharmacokinetics
It is known that it is present in body fluids, indicating that it is absorbed and distributed in the body
Result of Action
The presence of D-(+)-Neopterin in body fluids is associated with immune system activation, malignant disease, allograft rejection, and viral infections . Elevated levels of D-(+)-Neopterin can be an indicator of these conditions . It also plays a role in the biosynthesis of biopterin .
Action Environment
The action of D-(+)-Neopterin is influenced by various environmental factors. For instance, its synthesis is stimulated by interferon gamma (INF-γ), which is produced by the immune system in response to infections . Therefore, the presence of pathogens in the body can influence the action, efficacy, and stability of D-(+)-Neopterin .
Propriétés
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862811 | |
| Record name | Neopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopterin | |
CAS RN |
2009-64-5 | |
| Record name | Neopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopterin D-erythro-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLD60N7SO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)
